molecular formula C24H21ClN4O4S B2830744 N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 866345-91-7

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2830744
CAS RN: 866345-91-7
M. Wt: 496.97
InChI Key: ZTXLVQXTSZIEDX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H21ClN4O4S and its molecular weight is 496.97. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Reactions

The synthesis of related thieno[3,2-d]pyrimidin derivatives often involves multistep reactions that utilize key intermediates like chloroacetyl chloride, formamide, and acetamide. For example, reactions of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide can produce enamines and 4-aminopyrimidines, which are further transformed into complex heterocyclic structures through cyclization and nucleophilic substitution reactions (Hirota et al., 1978). Another study explored the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, leading to the formation of various pyrimidines and acetamides, highlighting the versatility of these compounds in synthetic organic chemistry (Kinoshita et al., 1989).

Biological Activities and Potential Therapeutic Uses

Thieno[3,2-d]pyrimidin derivatives and related compounds have been investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, some studies have synthesized and evaluated the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing promising results against various bacterial and fungal strains (Hossan et al., 2012). Another research focused on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating potential antidepressant and nootropic activities, indicating the broad therapeutic potential of these compounds (Thomas et al., 2016).

Anticancer Research

Certain thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activities, with some compounds showing mild to moderate activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (El-Morsy et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide involves the condensation of 3-chloroaniline with 2-(2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid, followed by the reaction of the resulting intermediate with 2-[(4-methylphenyl)methylamino]acetaldehyde and subsequent reduction of the imine intermediate to yield the final product.", "Starting Materials": [ "3-chloroaniline", "2-(2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid", "2-[(4-methylphenyl)methylamino]acetaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with 2-(2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid in ethanol in the presence of hydrochloric acid to yield N-(3-chlorophenyl)-2-(2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide.", "Step 2: Reaction of N-(3-chlorophenyl)-2-(2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide with 2-[(4-methylphenyl)methylamino]acetaldehyde in ethanol in the presence of sodium hydroxide to yield the imine intermediate.", "Step 3: Reduction of the imine intermediate with sodium borohydride in ethanol to yield the final product, N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide.", "Step 4: Purification of the final product by recrystallization from diethyl ether and water." ] }

CAS RN

866345-91-7

Molecular Formula

C24H21ClN4O4S

Molecular Weight

496.97

IUPAC Name

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4S/c1-15-5-7-16(8-6-15)12-26-20(30)13-29-23(32)22-19(9-10-34-22)28(24(29)33)14-21(31)27-18-4-2-3-17(25)11-18/h2-11H,12-14H2,1H3,(H,26,30)(H,27,31)

InChI Key

ZTXLVQXTSZIEDX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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